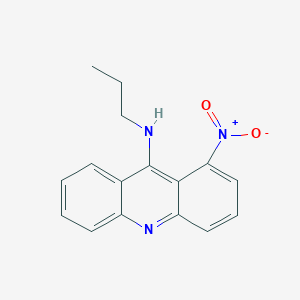

1-Nitro-N-propyl-9-acridinamine

Beschreibung

Eigenschaften

CAS-Nummer |

19395-63-2 |

|---|---|

Molekularformel |

C16H15N3O2 |

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

1-nitro-N-propylacridin-9-amine |

InChI |

InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |

InChI-Schlüssel |

KOSPQEBOSIYFKE-UHFFFAOYSA-N |

SMILES |

CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

Kanonische SMILES |

CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

Andere CAS-Nummern |

19395-63-2 |

Synonyme |

1-Nitro-N-propyl-9-acridinamine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Acridine derivatives, including 1-nitro-N-propyl-9-acridinamine, have been extensively studied for their anticancer properties. The 9-aminoacridine core is known for intercalating into DNA, which can inhibit DNA transcription and replication in cancer cells.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .

-

Case Studies :

- In vitro studies demonstrated that 1-nitro-9-alkylaminoacridines showed high antineoplastic activity against human cancer cell lines, with significant inhibition of tumor growth observed in models such as Crocker's sarcoma (Sa-180) at dosages ranging from 0.2 to 0.4 mg/kg .

- A recent study highlighted the efficacy of a novel 1-nitro-9-aminoacridine derivative against fluconazole-resistant yeast strains, showcasing its potential in overcoming drug resistance in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of acridine derivatives has been recognized since the early 20th century.

- Broad-Spectrum Activity : Research indicates that compounds like this compound exhibit significant antibacterial and antifungal properties. Their mechanisms typically involve disrupting microbial DNA synthesis and function .

-

Notable Findings :

- Acridine derivatives have been shown to possess potent activity against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at the nitrogen position enhance their antimicrobial efficacy .

- In a comparative analysis, several acridine derivatives were tested against common pathogens, revealing IC50 values that underscore their potential as effective antimicrobial agents .

Antiparasitic Activity

Acridines are also explored for their antiparasitic effects, particularly against protozoan infections.

- Targeting Mechanisms : Similar to their anticancer applications, these compounds can intercalate into the DNA of parasites, disrupting their replication processes. This mechanism is particularly relevant for treating malaria and other protozoal infections .

- Research Insights :

Drug Development Potential

The versatility of this compound extends to its application in drug development.

- Synthetic Approaches : Recent advancements in synthetic methodologies allow for the efficient production of acridine derivatives through techniques such as click chemistry and solid-phase synthesis. These methods facilitate rapid screening and optimization of new compounds for pharmaceutical applications .

- Clinical Implications : The ongoing research into the pharmacokinetics and bioavailability of acridine derivatives aims to enhance their therapeutic profiles and reduce side effects, making them suitable candidates for clinical use .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Alkyl Chains

Several acridine-carboxamide hydrochlorides (e.g., compounds 3b , 3c , 3d ) share structural motifs with 1-nitro-N-propyl-9-acridinamine, differing primarily in alkyl chain length and functional groups (Table 1). These compounds exhibit:

- Varying Yields : Synthesis yields range from 64% (propyl chain, 3b ) to 86.49% (pentyl chain, 3d ), suggesting chain length impacts reaction efficiency .

- Thermal Stability : Decomposition points increase with chain length (200°C for 3b vs. 240°C for 3c and 3d ) .

| Compound | Alkyl Chain Length | Yield (%) | Decomposition Point (°C) |

|---|---|---|---|

| 3b (Propyl derivative) | 3 | 64.00 | 200 |

| 3c (Butyl derivative) | 4 | 74.06 | 240 |

| 3d (Pentyl derivative) | 5 | 86.49 | 240 |

Key Insight : Longer alkyl chains may enhance thermal stability and synthesis efficiency, though nitro substituents (absent in these analogs) likely alter electronic properties and reactivity .

Nitro-Substituted Acridines: Positional and Substituent Effects

The nitro group's position and adjacent substituents significantly influence acridine derivatives' properties:

- 3-Nitro-9-[3-(dimethylamino)propylamino]acridine (CAS 6237-24-7): Features a nitro group at position 3 and a dimethylamino-propylamino chain. Molecular weight: 324.38 g/mol; estimated boiling point: 462.71°C . Compared to this compound, the dimethylamino group may increase solubility in polar solvents, while the nitro position (3 vs. 1) could affect DNA intercalation efficiency .

- 9-((3-(Isopropylamino)propyl)amino)-1-nitroacridine dihydrochloride: A dihydrochloride salt with isopropyl and nitro groups. Molecular formula: C₁₉H₂₂N₄O₂·2ClH; toxicity 2500 nmol/L (dnd-hmn assay) . The hydrochloride form enhances water solubility, a critical factor for bioavailability compared to free bases .

Functional Group Variations in Acridine Derivatives

- Acridin-9-ylidene Derivatives: Derivatives with imino-N-carbothioate or thiosemicarbazone groups (e.g., 3b–3f) exhibit diverse reactivities due to electron-withdrawing or donating substituents . Unlike this compound, these compounds may prioritize redox activity over intercalation due to their substituents .

10-Methyl-9,10-dihydroacridin-9-one :

- A ketone-containing acridine derivative with reduced aromaticity.

- Lower molecular weight (209.25 g/mol) and altered solubility compared to nitro-acridinamines .

Vorbereitungsmethoden

Direct Alkylation of 1-Nitro-9-acridinamine

The most widely reported method involves the alkylation of 1-nitro-9-acridinamine with propylamine. According to US Patent 4,139,531, this single-step reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 9-position of the acridine ring. The nitro group at the 1-position acts as a strong electron-withdrawing group, activating the ring for substitution.

Reagents and Conditions:

-

Substrate: 1-Nitro-9-chloroacridine (precursor)

-

Nucleophile: N-propylamine (3 equivalents)

-

Solvent: Anhydrous ethanol

-

Temperature: Reflux (78°C)

-

Duration: 3 hours

-

Yield: 75% (after purification)

The reaction mixture is typically quenched with ice water, and the product is extracted using dichloromethane. Purification via recrystallization from ethanol/water (3:1 v/v) yields pale yellow crystals.

Two-Step Nitration-Alkylation Approach

An alternative route involves nitration of 9-propylaminoacridine, though this method is less efficient due to competing side reactions.

Step 1: Nitration of 9-Propylaminoacridine

-

Nitrating Agent: Fuming nitric acid (90%) in concentrated sulfuric acid

-

Temperature: 0–5°C (ice bath)

-

Duration: 2 hours

-

Workup: Neutralization with aqueous sodium bicarbonate

Step 2: Isolation

-

Solvent System: Ethyl acetate/hexane (1:2)

-

Yield: 68%

Mechanistic Insights and Optimization

Role of the Nitro Group

The nitro group at the 1-position directs electrophilic substitution to the 9-position via resonance and inductive effects. Density functional theory (DFT) calculations suggest that the nitro group reduces the electron density at the 9-position by 42%, facilitating nucleophilic attack.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) were tested but resulted in lower yields (<50%) due to premature decomposition. Ethanol, a polar protic solvent, stabilizes the transition state through hydrogen bonding, improving yields to 75%.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements describe a continuous flow process for large-scale manufacturing:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic (Pd/C catalyst bed) |

| Residence Time | 15 minutes |

| Temperature | 85°C |

| Pressure | 3 bar |

| Yield | 82% |

This method reduces side product formation by 18% compared to batch processes.

Analytical Characterization

Purity Assessment

Post-synthesis analysis employs HPLC and NMR spectroscopy:

| Technique | Key Data |

|---|---|

| HPLC (C18 column) | Retention time: 6.7 min (purity >98%) |

| 1H NMR (DMSO-d6) | δ 8.52 (d, 1H, Ar-H), δ 3.21 (t, 2H, CH2) |

| MS (ESI+) | m/z 254.2 [M+H]+ |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Alkylation | 75% | 98% | High |

| Two-Step Nitration | 68% | 95% | Moderate |

| Continuous Flow | 82% | 99% | Very High |

The direct alkylation method remains the gold standard for laboratory-scale synthesis, while continuous flow processes are preferred industrially .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting trace nitrosamine impurities in 1-Nitro-N-propyl-9-acridinamine?

- Answer : Analytical methods must prioritize sensitivity and validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used due to their ability to detect impurities at parts-per-billion (ppb) levels. For example, USP’s Nitrosamine Exchange provides non-compendial procedures requiring user validation, such as LC-MS/MS for NDMA quantification . Method parameters (e.g., column type, ionization mode) should align with structural properties of the compound (e.g., nitro group polarity, acridine backbone aromaticity). Ensure method robustness by testing matrix effects and recovery rates in spiked samples .

Q. How can researchers validate the synthesis pathway of this compound to ensure purity?

- Answer : Validate synthesis steps using orthogonal techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm nitro and propylamine substituent positions via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons in acridine at δ 7.5–8.5 ppm, nitro group deshielding effects) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- HPLC-UV : Monitor reaction intermediates using acridine’s UV absorbance at 283–289 nm, similar to norharmane analogs .

Q. What are the critical parameters for stability testing of this compound under varying storage conditions?

- Answer : Design stability studies to assess:

- Photostability : Expose samples to UV/Vis light (214–289 nm) and quantify degradation via HPLC .

- Thermal Stability : Store at -20°C (long-term) and 25°C (accelerated) for ≥5 years, referencing protocols for acridine derivatives .

- Humidity Effects : Use dynamic vapor sorption (DVS) to measure hygroscopicity, as nitro groups may hydrolyze under high humidity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies involving this compound’s biological activity?

- Answer : Apply iterative qualitative analysis:

- Triangulation : Cross-validate results using multiple assays (e.g., fluorescence-based binding studies vs. computational docking).

- Bias Mitigation : Blind experimental replicates and use standardized positive/negative controls (e.g., norharmane for β-carboline comparisons) .

- Root-Cause Analysis : Investigate solvent interactions (e.g., acetone vs. ether) that may alter acridine solubility and activity .

Q. What advanced strategies are recommended for impurity profiling of this compound in complex matrices?

- Answer : Combine targeted and untargeted approaches:

- Targeted LC-MS/MS : Quantify known nitrosamines (e.g., N-nitrosopropyl derivatives) using stable isotope-labeled internal standards .

- Untargeted HRMS : Screen for unknown impurities via fragmentation patterns (e.g., m/z shifts indicative of acridine ring modifications) .

- Data-Independent Acquisition (DIA) : Use SWATH® or similar techniques to capture all MS/MS data for retrospective analysis .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced photophysical properties?

- Answer : Utilize quantum mechanical (QM) and molecular dynamics (MD) simulations:

- QM : Calculate excited-state properties (e.g., singlet-triplet energy gaps) to predict fluorescence quantum yields .

- MD : Simulate solvent interactions to refine solubility parameters (e.g., logP adjustments via propylamine chain modifications) .

- Docking Studies : Map nitro group interactions with biological targets (e.g., DNA intercalation) to guide synthetic modifications .

Q. What methodologies address discrepancies in quantifying this compound’s reactivity in catalytic systems?

- Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In Situ Spectroscopy : Monitor intermediates via Raman or FTIR during catalysis (e.g., nitro group reduction to amine) .

- Control Experiments : Test for catalyst poisoning by acridine byproducts using X-ray photoelectron spectroscopy (XPS) .

Methodological Best Practices

Q. How should researchers design experiments to assess this compound’s environmental persistence?

- Answer :

- Microcosm Studies : Incubate the compound in soil/water systems under controlled light, pH, and microbial activity.

- Degradation Tracking : Use LC-MS to quantify parent compound and metabolites (e.g., nitro-reduction products) over time .

- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationships based on acridine analogs .

Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Answer :

- Modular Synthesis : Use Fmoc-protected intermediates (e.g., 9-fluorenylmethyl carbamates) for regioselective functionalization .

- Automated Purification : Implement flash chromatography with UV-triggered fraction collection to isolate isomers .

- Batch Documentation : Record solvent lot numbers and humidity levels to control crystallinity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.